molecular formula C10H12Cl3NO2 B12503678 3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride

3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride

Cat. No.: B12503678
M. Wt: 284.6 g/mol
InChI Key: RNDGKTAEVJUWKK-UHFFFAOYSA-N
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Description

3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride is an organic compound with the chemical formula C10H11Cl2NO2·HCl. This compound is known for its unique structure, which includes an amino group, a butanoic acid backbone, and a dichlorophenyl group. It is often used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride typically involves the Ullmann type aryl amination reaction with aryl halides. This method allows for the formation of the aryl amino butanoic acid structure . The reaction conditions often include the use of a base, such as potassium carbonate, and a copper catalyst to facilitate the coupling reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

    Reduction: The dichlorophenyl group can be reduced to form the corresponding phenyl group.

    Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced phenyl derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride
  • 3-Amino-4-(3,4-dichlorophenyl)butanoic acid
  • 4-(Dimethylamino)butanoic acid hydrochloride

Uniqueness

3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

3-amino-4-(3,4-dichlorophenyl)butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2.ClH/c11-8-2-1-6(4-9(8)12)3-7(13)5-10(14)15;/h1-2,4,7H,3,5,13H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDGKTAEVJUWKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(CC(=O)O)N)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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